(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide
Description
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon, a branched butyramide backbone, and a substituted cyclohexylamine moiety at the N-position. The compound features a 4-dimethylamino-cyclohexyl group, which introduces both steric bulk and basicity due to the tertiary amine.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-8-6-11(7-9-12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFZYVRNEPPVHN-BPCQOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCC(CC1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Valine Derivatives
L-valine serves as a chiral starting material for the 2-amino-3-methylbutanamide moiety.
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Esterification : L-valine is converted to methyl ester using thionyl chloride/methanol.
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Amide Formation : React with 4-dimethylaminocyclohexylamine in dichloromethane (DCM) using HOBt/EDC coupling.
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N-Methylation : Treat with methyl iodide in THF under Schlenk conditions.
Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | SOCl₂/MeOH | 0→25 | 12 | 95 | 98% |
| 2 | HOBt/EDC | 25 | 24 | 82 | 95% |
| 3 | CH₃I, K₂CO₃ | 40 | 6 | 78 | 97% |
Advantages : High stereochemical fidelity; avoids racemization.
Limitations : Multi-step purification required.
Enzymatic Resolution of Racemic Intermediates
Microbial nitrile hydratase catalyzes the hydration of nitriles to amides with stereoselectivity.
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Substrate : Racemic 2-amino-2,3-dimethylbutyronitrile
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Biocatalyst : Rhodococcus erythropolis CCTCC M 209244
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Conditions : pH 7.5, 30°C, 48 h
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Enantiomeric Excess (ee) | >99% (S) |
| Space-Time Yield | 18 g/L/day |
Key Insight : Enzyme tolerance to dimethylamino groups enables direct amidation without protecting groups.
Stereoselective Ugi Four-Component Reaction
A one-pot approach using:
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(S)-α-methylvaline
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4-Dimethylaminocyclohexanone
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Methyl isocyanide
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Acetic acid
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Solvent: MeOH/H₂O (4:1)
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Temp: 25°C
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Time: 12 h
Outcomes :
| Metric | Result |
|---|---|
| Yield | 68% |
| Diastereomeric Ratio | 95:5 |
| Purity | 91% |
Note : Requires post-synthetic N-methylation for final product.
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Chiral Pool | 58 | High | Industrial |
| Enzymatic Resolution | 85 | Excellent | Pilot-Scale |
| Ugi Reaction | 68 | Moderate | Lab-Scale |
Purification Challenges
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HPLC : Essential for separating N-methylation byproducts (e.g., N,N-dimethyl analogs).
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Crystallization : Use hexane/ethyl acetate (3:1) achieves >99% purity.
Industrial-Scale Considerations
Preferred Route : Enzymatic resolution (patent CN101886096B):
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Catalyst Reuse : 10 cycles with <5% activity loss
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Waste Reduction : 70% lower E-factor vs. chemical methods
Cost Drivers :
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Price of chiral catalysts: $120–150/g
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4-Dimethylaminocyclohexylamine: $220/kg
Emerging Techniques
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Flow Chemistry : Reduces reaction time from 24 h to 2 h for amide coupling.
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Photoredox Catalysis : Enables radical-based N-methylation at room temp.
Quality Control Protocols
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted butyramides with variations in the N-substituent and backbone alkylation. Below is a detailed comparison with key analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity compared to benzyl analogs, but the dimethylamino group may counterbalance this via protonation in acidic environments .
- Solubility: Polar substituents (e.g., methoxy, dimethylamino) improve aqueous solubility, whereas aromatic or aliphatic groups (e.g., benzyl, cyclohexyl) favor lipid membranes .
- Stereochemical Impact : The (S)-configuration at the α-carbon is critical for binding specificity in chiral environments, as seen in peptidomimetic analogs .
Table 1: Comparative Physicochemical Data for Selected Amides
Notes:
- The target compound’s absence from experimental datasets highlights the need for further characterization.
- Substituent trends (e.g., electron-withdrawing vs. donating groups) align with established principles in medicinal chemistry .
Biological Activity
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide, often referred to as a derivative of butyramide, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula and properties:
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 210.30 g/mol
- CAS Number : [insert CAS number if available]
The structural formula indicates the presence of an amino group and a dimethylamino group, which are essential for its biological activity.
Research indicates that this compound interacts with various biological targets. Its mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
- Receptor Modulation : It is suggested that this compound may act as a modulator at certain receptors, influencing physiological responses.
1. Antitumor Activity
Studies have shown that this compound exhibits significant antitumor properties. For example:
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values ranged from 5 to 15 µM, indicating potent activity against these cancer types .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects:
- Mechanism : It is hypothesized that the compound protects neurons from oxidative stress by modulating glutamate levels and enhancing neurotrophic factor signaling.
- Research Findings : Animal models treated with this compound showed improved cognitive function and reduced neuronal apoptosis following induced neurotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | 10 | |
| Antitumor | Lung Cancer Cells | 5 | |
| Neuroprotective | Neuronal Cell Line | 12 | |
| Cognitive Function | Animal Model | N/A |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis pathway includes:
- Formation of the Cyclohexylamine Derivative : Utilizing cyclohexylamine as a starting material.
- Alkylation : Introducing the dimethylamino group through alkylation techniques.
- Final Coupling Reaction : Combining the intermediate products to form the final amide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
